molecular formula C13H8F3NO3S B1600073 9H-Carbazol-2-yl trifluoromethanesulfonate CAS No. 870703-52-9

9H-Carbazol-2-yl trifluoromethanesulfonate

Cat. No. B1600073
CAS RN: 870703-52-9
M. Wt: 315.27 g/mol
InChI Key: DTBYYTIINYTKPV-UHFFFAOYSA-N
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Description

“9H-Carbazol-2-yl trifluoromethanesulfonate” is a chemical compound with the empirical formula C13H8F3NO3S . It has a molecular weight of 315.27 g/mol . This compound is typically in solid form .


Molecular Structure Analysis

The InChI string of “9H-Carbazol-2-yl trifluoromethanesulfonate” is InChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H . Its SMILES string is C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

“9H-Carbazol-2-yl trifluoromethanesulfonate” is a solid compound . It has a melting point of 135-139 °C . The compound has a topological polar surface area of 67.5 Ų and a complexity of 488 .

Scientific Research Applications

Photochemical Applications

Photo-Fries rearrangement of different 9H-carbazol-2-yl sulfonates has been explored for the preparative-scale introduction of sulfonyl groups into polycyclic aromatic compounds under mild conditions. This conversion facilitates the synthesis of new 1-sulfonyl- or 3-sulfonyl-9H-carbazoles, demonstrating the versatility of carbazole derivatives in photochemical applications (Crevatín et al., 2006).

Catalytic and Synthetic Chemistry

The catalytic activity of scandium trifluoromethanesulfonate showcases its utility in acylation reactions, indicating the potential for the use of related trifluoromethanesulfonate compounds in facilitating organic synthesis reactions (Ishihara et al., 1996). Furthermore, the synthesis of Schiff bases targeting treatments for neurodegenerative diseases emphasizes the relevance of carbazole derivatives in drug development (Avram et al., 2021).

Electronic and Optical Materials

The study on electropolymerization of 9-(4-nitrophenylsulfonyl)-9H-carbazole contributes to the understanding of polymeric materials with potential electronic and capacitive applications (Ates & Uludağ, 2011). Moreover, the investigation into the synthesis, characterization, and application of thermally activated delayed fluorescence materials based on 9H-carbazole derivatives underlines their significance in the development of advanced optoelectronic devices (Huang et al., 2014).

Medicinal Chemistry

Carbazole scaffolds have been widely studied for their broad range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structural versatility and biological relevance of these compounds highlight their potential in the development of new therapeutic agents (Tsutsumi et al., 2016).

Safety and Hazards

“9H-Carbazol-2-yl trifluoromethanesulfonate” is classified as Acute Tox. 2 Oral and Eye Irrit. 2 . It has hazard statements H300 and H319 . The precautionary statements are P301 + P310 + P330 and P305 + P351 + P338 .

properties

IUPAC Name

9H-carbazol-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBYYTIINYTKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470866
Record name 9H-Carbazol-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazol-2-yl trifluoromethanesulfonate

CAS RN

870703-52-9
Record name 9H-Carbazol-2-yl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazol-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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